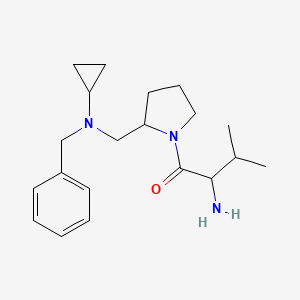

2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

Description

2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one (CAS: 1354029-15-4) is a chiral compound with the molecular formula C₁₉H₂₉N₃O and a molecular weight of 315.46 g/mol . Its structure comprises a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a benzyl-cyclopropylamino-methyl group (Figure 1). The stereochemistry at the pyrrolidine and amino-bearing carbon atoms is critical for its physicochemical and biological properties. This compound is synthesized via coupling reactions involving benzyl-cyclopropylamine derivatives and pyrrolidine-based precursors under controlled conditions .

Properties

Molecular Formula |

C20H31N3O |

|---|---|

Molecular Weight |

329.5 g/mol |

IUPAC Name |

2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |

InChI |

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23-12-6-9-18(23)14-22(17-10-11-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3 |

InChI Key |

XVWSNXCGZHYLJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C3CC3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions will depend on the specific reaction pathway and conditions. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways within biological systems. Further research is needed to elucidate the exact mechanisms and molecular interactions involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Ring Size Differences: The target compound features a pyrrolidine ring (5-membered), whereas analogs like the piperidine derivatives (e.g., CAS 1354027-37-4) have a six-membered ring . Piperidine analogs generally exhibit higher molecular weights (~343 g/mol vs.

Substituent Variations :

- Replacement of the cyclopropyl group with isopropyl (CAS 1254927-47-3) reduces steric hindrance and increases hydrophobicity due to the bulkier isopropyl group .

- The benzyl group remains conserved across analogs, suggesting its role in π-π interactions or binding affinity.

Stereochemical Impact: The (S)-configuration at the amino-bearing carbon is retained in all analogs, but stereochemistry at other positions (e.g., piperidine vs. pyrrolidine substitution patterns) varies, which may influence chiral recognition in biological systems .

Biological Activity

The compound 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of drug development. This article explores its biological activity, focusing on antimalarial properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrrolidine ring, a cyclopropyl group, and an amino group, which are critical for its biological activity. The synthesis typically involves reductive amination techniques to construct the desired amine derivatives. The importance of the cyclopropyl group in maintaining activity has been highlighted in various studies, indicating that modifications to this moiety can significantly impact efficacy.

Antimalarial Activity

Recent studies have demonstrated that compounds related to this compound exhibit promising antimalarial activity . The mechanism of action involves targeting mitochondrial proteins, specifically cytochrome b, which is crucial for the parasite's energy metabolism.

Key Findings:

- Efficacy: The compound showed an effective concentration (EC50) of approximately 0.26 μM against Plasmodium falciparum, indicating strong antimalarial potential .

- Resistance Mechanism: Resistance selection experiments followed by whole genome sequencing have elucidated the compound’s mechanism of action, confirming its role in inhibiting mitochondrial function .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the cyclopropyl group is essential for maintaining biological activity. Variations in substituents on the aromatic ring and modifications to the amine structure were systematically analyzed to optimize potency.

Table 1: Structure-Activity Relationships

| Compound Variant | EC50 (μM) | Notes |

|---|---|---|

| Parent Compound | 0.26 | Optimal activity with cyclopropyl group |

| Cyclobutyl Variant | 0.48 | 4-fold loss in activity |

| Ethyl Variant | >10 | Significant loss in activity |

| Methyl Substituted | 0.31–1.18 | Reduced activity compared to parent compound |

Case Studies

Several case studies have been conducted to further explore the therapeutic potential of this compound:

- In Vivo Efficacy: A study using a mouse model infected with P. berghei demonstrated that treatment with the compound resulted in significant reductions in parasitemia levels, supporting its potential for therapeutic use .

- Cytotoxicity Assessment: In vitro tests on human HepG2 liver cells showed no adverse cytotoxic effects at concentrations up to 40 μM, suggesting a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.